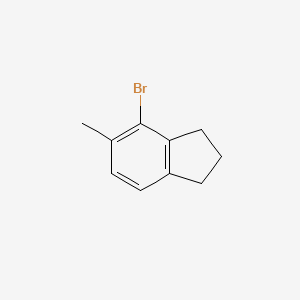![molecular formula C17H17BrO4S B2887574 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone CAS No. 477334-21-7](/img/structure/B2887574.png)
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone” is a chemical compound with the linear formula C17H17BrO4S . It has a molecular weight of 397.291 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Synthesis and Structural Analysis
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone and its derivatives are commonly utilized in the synthesis of complex organic molecules due to their reactivity and structural characteristics. For example, the compound has been employed in the resolution of nonsteroidal antiandrogens through chromatographic separation, establishing the absolute configuration of active enantiomers in medicinal chemistry studies (Tucker & Chesterson, 1988). Similarly, its analogs have been used in multi-coupling reactions to yield highly functionalized sulfones, demonstrating its versatility as a synthetic building block (Auvray, Knochel, & Normant, 1985).
Bioactive Compound Synthesis
Derivatives of 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone have been isolated from natural sources such as the red alga Rhodomela confervoides, leading to the discovery of new bromophenol derivatives with potential bioactive properties, although these specific compounds were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Material Science and Polymer Research
In material science, similar sulfone and sulfonyl-containing compounds have been investigated for their potential in creating advanced materials. For instance, sulfonated poly(arylene ether sulfone)s containing various sulfonyl groups have been synthesized and evaluated as proton exchange membranes for fuel cell applications, showcasing the compound's utility in the development of high-performance materials (Kim, Robertson, & Guiver, 2008).
Advanced Organic Synthesis
The versatility of 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone derivatives in organic synthesis is further highlighted by their use in creating sulfonated block copolymers with fluorenyl groups for potential fuel-cell applications. These studies demonstrate the compound's contribution to synthesizing complex polymers with desirable electronic and structural properties (Bae, Miyatake, & Watanabe, 2009).
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(4-ethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4S/c1-2-22-15-7-3-13(4-8-15)17(19)11-12-23(20,21)16-9-5-14(18)6-10-16/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSGIRKBBQLUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone | |
CAS RN |
477334-21-7 |
Source


|
| Record name | 3-((4-BROMOPHENYL)SULFONYL)-1-(4-ETHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

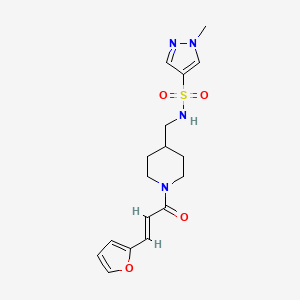
![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)
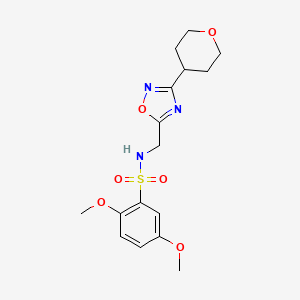
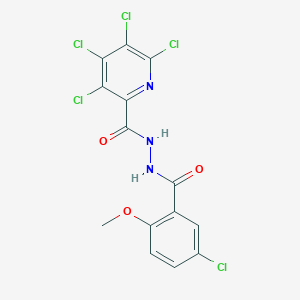
![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)
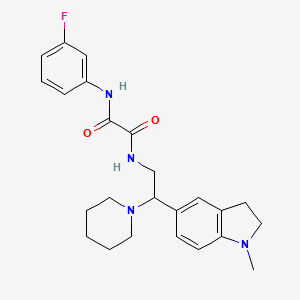
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)
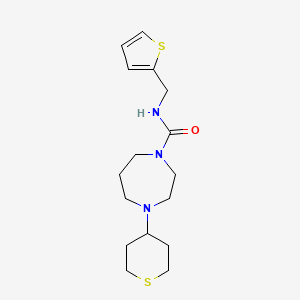
![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)
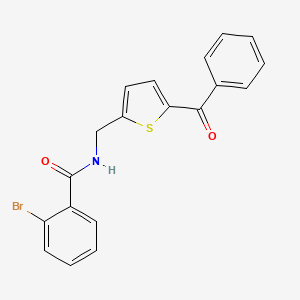
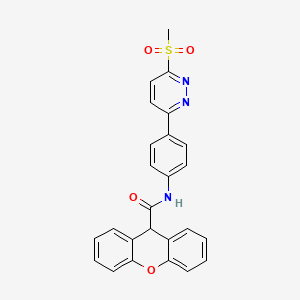
![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)
![N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2887512.png)
